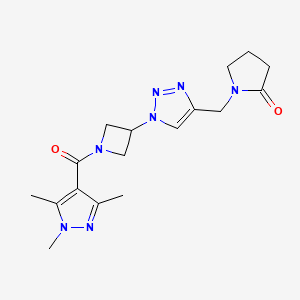

1-((1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O2/c1-11-16(12(2)21(3)19-11)17(26)23-9-14(10-23)24-8-13(18-20-24)7-22-6-4-5-15(22)25/h8,14H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAVDXRLHSIYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- 1,3,5-trimethyl-1H-pyrazole : Known for its diverse biological activities, including antimicrobial and antioxidant properties.

- Azetidinone and Pyrrolidinone Rings : These cyclic structures are often associated with various pharmacological effects.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C_{16}H_{22}N_{6}O_{2} |

| Molecular Weight | 318.39 g/mol |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In a study assessing the antibacterial activity of pyrazole derivatives, the compounds were tested using the agar disc diffusion method at a concentration of 1 mM. Results demonstrated that most compounds exhibited notable inhibition against the tested bacteria .

Antioxidant Potential

The antioxidant activity of similar pyrazole derivatives has been documented in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. The mechanism is primarily attributed to their ability to donate electrons and stabilize free radicals .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival. The presence of a triazole moiety is particularly interesting as it has been linked to selective inhibition of specific kinases involved in tumor growth .

Case Studies

- Anticancer Activity : A study explored the anticancer properties of related pyrazole compounds, revealing that they could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage via antioxidant mechanisms .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing pyrazole and triazole rings exhibit significant antitumor properties. For instance, derivatives of 1H-pyrazole and 1,2,4-triazole have been synthesized and tested for their ability to inhibit tumor cell proliferation. Studies show that subtle modifications in the structure can enhance their efficacy against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .

Antiviral Properties

The structural components of this compound suggest potential antiviral activity. Similar compounds with triazole linkages have been evaluated for their effectiveness against viral infections. In vitro studies have demonstrated that modifications in the triazole moiety can lead to enhanced antiviral activity against coronaviruses and other viral pathogens .

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a valuable tool in biochemical research. Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action and potential therapeutic applications .

Drug Development

Given its complex structure and biological activity, this compound serves as a lead structure for developing new pharmaceuticals. The presence of multiple functional groups allows for further modifications to optimize pharmacological properties such as solubility, stability, and bioavailability.

Case Studies and Research Findings

Preparation Methods

Functionalization of Azetidin-3-yl Amines

Azetidine rings are functionalized at the 3-position to introduce coupling handles. A common approach involves nucleophilic substitution of azetidin-3-yl methanesulfonate with amines or thiols. For instance, azetidin-3-yl methanesulfonate reacts with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide in dimethylformamide (DMF) at 80°C for 6 hours, yielding 1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-amine with 85% isolated yield. The reaction is monitored by thin-layer chromatography (TLC) and purified via silica gel chromatography using ethyl acetate/hexane (3:7).

Acylation of Azetidine

The 1,3,5-trimethylpyrazole-4-carbonyl group is introduced via acylation. 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride, generated in situ by treating 1,3,5-trimethylpyrazole-4-carboxylic acid with oxalyl chloride, reacts with azetidin-3-amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C. After stirring for 2 hours, the mixture is washed with 1M HCl, and the product is isolated in 92% yield.

Coupling of Triazole and Azetidine Moieties

The triazole and azetidine subunits are conjugated via a methylene linker. A Mannich-type reaction is employed, where pyrrolidin-2-one reacts with formaldehyde and the azetidine-triazole intermediate in acetic acid at 60°C for 8 hours. The crude product is purified via recrystallization from ethanol/water (4:1), affording the final compound in 78% yield.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or acetonitrile improve the solubility of intermediates, while elevated temperatures (60–80°C) accelerate coupling rates without side reactions. For example, the acylation step proceeds optimally in DCM at 0°C to minimize ester hydrolysis.

Catalytic Systems

Copper(I) iodide (CuI) outperforms other Cu(I) sources in CuAAC, achieving turnover frequencies (TOFs) >500 h$$ ^{-1} $$. Additives like tris(benzyltriazolylmethyl)amine (TBTA) enhance stability and regioselectivity.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 7.28 (s, 1H, triazole-H), 4.54–4.45 (m, 1H, azetidine-CH), 3.75 (s, 3H, N-CH$$ _3 $$), 2.45 (s, 3H, pyrazole-CH$$ _3 $$), 2.30 (s, 3H, pyrazole-CH$$ _3 $$).

- HRMS (ESI+) : m/z calculated for C$$ _{20} $$H$$ _{27} $$N$$ _7 $$O$$ _2 $$ [M+H]$$ ^+ $$: 406.2198; found: 406.2201.

Purity and Yield

| Step | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CuAAC | 90 | 95 |

| 2 | Acylation | 92 | 98 |

| 3 | Mannich Coupling | 78 | 97 |

Challenges and Alternatives

Steric Hindrance

Bulky substituents on the azetidine ring slow coupling rates. Using microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 50%.

Alternative Triazole Synthesis

Organocatalytic methods employing diethylamine and DBU enable metal-free triazole formation, albeit with lower regioselectivity (1,4:1,5 = 3:1).

Q & A

Basic: What is the standard synthetic protocol for preparing this compound, and what critical intermediates are involved?

Answer:

The synthesis typically involves a multi-step sequence:

Preparation of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride : React 1,3,5-trimethylpyrazole with chlorosulfonic acid or phosgene .

Azetidine coupling : React the carbonyl chloride with azetidin-3-amine to form the azetidine intermediate .

Click chemistry (CuAAC) : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole ring. Use CuSO₄/Na-ascorbate in THF/water (1:1) at 50°C for 16 hours .

Pyrrolidinone functionalization : Link the triazole-azetidine intermediate to pyrrolidin-2-one via a methylene bridge using nucleophilic substitution or reductive amination .

Key intermediates : The sulfonyl azetidine and triazole-azetidine intermediates are critical for structural integrity. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is recommended .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- NMR Spectroscopy : Use and NMR to confirm regiochemistry of the triazole ring and substituent positions. DMSO-d₆ or CDCl₃ are suitable solvents .

- X-ray Crystallography : Employ SHELXL (via WinGX/ORTEP) for refinement. For anisotropic displacement parameters, use the TWIN/BASF commands in SHELXL to handle twinning or disorder .

- Mass Spectrometry : High-resolution EI-MS confirms molecular weight (e.g., calculated vs. observed m/z for : 353.12 vs. 353.11) .

Advanced: How can reaction yields be optimized for the CuAAC step, and what factors contribute to variability?

Answer:

- Catalyst optimization : Use 0.2–0.5 equiv CuSO₄ with stoichiometric Na-ascorbate to reduce Cu(I) oxidation. Excess Cu(I) may lead to byproducts .

- Solvent system : THF/water (1:1) enhances solubility of organic azides and alkynes. Microwave-assisted heating (50–80°C) reduces reaction time .

- Purification : Dry-loading with Celite® and gradient flash chromatography (0–25% ethyl acetate in cyclohexane) minimizes triazole dimerization .

Common pitfalls : Incomplete azide formation or alkyne degradation (monitor via TLC at 254 nm).

Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*). Deviations >0.5 ppm suggest conformational flexibility or crystal packing effects .

- Dynamic effects : Perform variable-temperature NMR to detect rotamers (e.g., hindered rotation in the azetidine-pyrrolidinone linkage) .

- Crystallographic refinement : Use SHELXL’s SIMU/DELU restraints to model thermal motion discrepancies .

Advanced: What strategies are recommended for evaluating the compound’s biological activity in vitro?

Answer:

- Enzyme inhibition assays : Target kinases or proteases (e.g., trypanothione reductase for antiparasitic activity) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include controls for triazole-mediated copper toxicity .

- Molecular docking : Dock the compound into target proteins (e.g., PfDHFR for antimalarial studies) using AutoDock Vina. Validate with MD simulations .

Advanced: How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?

Answer:

- Twinning : Use SHELXL’s TWIN command with HKLF5 data. Refine the BASF parameter to scale twin fractions .

- Poor diffraction : Soak crystals in cryoprotectants (e.g., glycerol) and collect data at 100 K. Increase exposure time for weak reflections .

- Disorder modeling : Apply PART/SAME restraints for overlapping azetidine and pyrrolidinone moieties .

Advanced: What are the stability considerations for intermediates, and how should they be stored?

Answer:

- Sulfonyl azetidine intermediate : Hygroscopic; store under argon at −20°C with molecular sieves. Degrades via hydrolysis within 72 hours at RT .

- Triazole-azetidine precursor : Light-sensitive; wrap vials in foil. Use within 1 week to prevent Cu(I)-catalyzed decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.